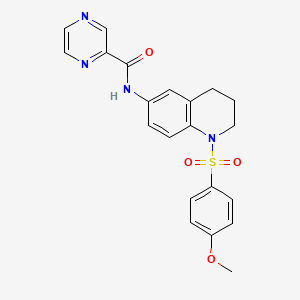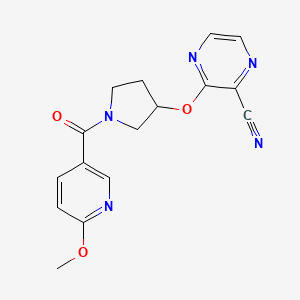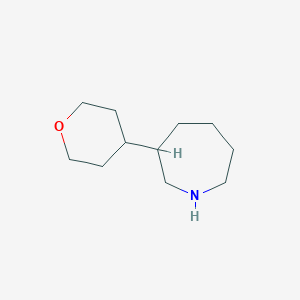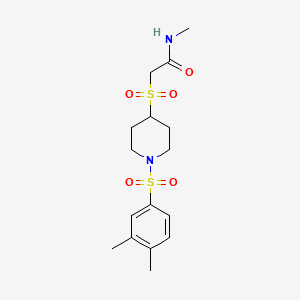![molecular formula C27H26N2O5S B2723583 N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-76-5](/img/structure/B2723583.png)
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has an acetamide group (CH3CONH2), a sulfonyl group (SO2), a quinolinone group (a type of heterocyclic compound), and a methoxyphenyl group (an aromatic ring with a methoxy group attached). Each of these groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and potential for hydrogen bonding might make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition and Therapeutic Applications
Compounds similar to the specified chemical structure have been investigated for their role in inhibiting specific enzymes, such as acetylcholinesterase (AChE) and various oxidoreductases. For example, reversible AChE inhibitors have shown promise as pretreatments for exposure to organophosphorus compounds, offering protective effects against neurotoxicity (Lorke & Petroianu, 2018). This research underscores the potential of chemical inhibitors in mitigating the effects of environmental toxins and chemical warfare agents, highlighting the importance of developing novel compounds with inhibitory activity against specific enzymes.
Antioxidant Activity and Environmental Detoxification
The antioxidant properties of various compounds are crucial in addressing oxidative stress and related pathologies. Studies on different antioxidants, such as acetaminophen derivatives, have shed light on their potential to scavenge free radicals and protect against oxidative damage (Munteanu & Apetrei, 2021). Additionally, the role of certain chemicals in the environmental detoxification process, particularly in the degradation of persistent organic pollutants, has been explored. Advanced oxidation processes (AOPs) and the use of specific catalysts or mediators can enhance the breakdown of toxic substances in water and soil, contributing to environmental protection (Igwegbe et al., 2021).
Novel Mechanisms of Action and Drug Development
The exploration of novel mechanisms of action for bioactive compounds is a critical aspect of drug development. The identification and characterization of new pharmacological targets, along with the synthesis of compounds that can modulate these targets, pave the way for the development of innovative therapies. Research into the molecular mechanisms underlying the efficacy of drugs, such as acetaminophen and its analogs, continues to reveal complex interactions within biological systems, offering new avenues for therapeutic intervention (Ohashi & Kohno, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-6-8-20(9-7-19)28-26(30)17-29-16-25(27(31)23-15-18(2)5-14-24(23)29)35(32,33)22-12-10-21(34-3)11-13-22/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAVDTIHRBIGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)

![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)
![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)
![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)
![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)


![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)